Cas no 1212257-18-5 ((2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid)

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid
- Fmoc-Cyclopropylglycine
- Fmoc-L-cPrGly-OH
- Fmoc-L-Cyclopropylglycine
- (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)aceticacid
- FL572-1
- L-Cyclopropylglycine,N-FMOC protected
- OR2679
- (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- (S)-Fmoc-cyclopropylglycine
- AS-813/43499842
- (S)-CYCLOPROPYL({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO})ACETIC ACID
- 1212257-18-5
- EN300-7189525
- Fmoc-(S)-2-cyclopropylglycine
- MFCD06659145
- DTXSID80375783
- YMLZBPTXRMNAFP-SFHVURJKSA-N
- DS-019126
- Fmoc-Gly(cPropyl)-OH
- CS-0101026
- C71774
- L-Cyclopropylglycine, N-Fmoc protected (Fmoc-L-cPrGly-OH)
- AKOS015949716
- cyclopropyl{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
- Fmoc-L-cyclopropylglycine, AldrichCPR
- DS-4623
- (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- SCHEMBL18055179
-
- MDL: MFCD06659145
- インチ: InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1
- InChIKey: YMLZBPTXRMNAFP-SFHVURJKSA-N
- SMILES: O=C(O)[C@H](C1CC1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O
計算された属性
- 精确分子量: 337.13100
- 同位素质量: 337.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 496
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.332±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.7E-3 g/L) (25 ºC),
- PSA: 79.12000
- LogP: 3.59270
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid Security Information
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM203160-250mg |
Fmoc-L-Cyclopropylglycine |
1212257-18-5 | 95% | 250mg |
$54 | 2023-11-22 | |
Chemenu | CM203160-5g |
Fmoc-L-Cyclopropylglycine |
1212257-18-5 | 95% | 5g |
$558 | 2023-11-22 | |
abcr | AB243525-250mg |
L-Cyclopropylglycine, N-Fmoc protected (Fmoc-L-cPrGly-OH); . |
1212257-18-5 | 250mg |
€137.00 | 2025-02-15 | ||
AAPPTec | UFG117-250mg |
Fmoc-CyclopropylGly-OH |
1212257-18-5 | 250mg |
$130.00 | 2024-07-20 | ||
TRC | F657745-5g |
Fmoc-L-cyclopropylglycine |
1212257-18-5 | 5g |
$ 500.00 | 2023-02-02 | ||
Chemenu | CM203160-10g |
Fmoc-L-Cyclopropylglycine |
1212257-18-5 | 95% | 10g |
$916 | 2023-11-22 | |
Chemenu | CM203160-5g |
Fmoc-L-Cyclopropylglycine |
1212257-18-5 | 95% | 5g |
$449 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F37390-1g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid |
1212257-18-5 | 95% | 1g |
¥762.0 | 2023-09-07 | |
Chemenu | CM203160-1g |
Fmoc-L-Cyclopropylglycine |
1212257-18-5 | 95% | 1g |
$184 | 2023-11-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0137-1g |
(S)-Fmoc-cyclopropylglycine |
1212257-18-5 | 97% | 1g |
2527.17CNY | 2021-05-07 |
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acidに関する追加情報
(2S)-2-Cyclopropyl-2-(9H-Fluoren-9-Ylmethoxycarbonylamino)Acetic Acid: A Comprehensive Overview
The compound with CAS No. 1212257-18-5, commonly referred to as (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmacology. This compound is notable for its unique structure, which combines a cyclopropyl group with a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable tool in peptide synthesis and drug discovery.
(2S)-Cyclopropyl groups are known for their strained ring system, which imparts unique electronic and steric properties to the molecule. This feature makes the compound highly versatile in applications where specific stereochemical and conformational control is required. The presence of the fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility, as it serves as a robust protecting group for amino acids during peptide synthesis.
Recent advancements in peptide synthesis have highlighted the importance of this compound in constructing complex polypeptides with high precision. Researchers have demonstrated that the use of Fmoc-protected amino acids significantly improves the efficiency and scalability of peptide assembly processes. In particular, the (S)-configuration of the cyclopropyl group has been shown to influence the folding and stability of the resulting peptides, making this compound a cornerstone in modern peptide engineering.
In addition to its role in peptide synthesis, this compound has also been explored for its potential in drug design. The integration of a cyclopropyl group into bioactive molecules has been linked to enhanced pharmacokinetic properties, such as improved bioavailability and reduced toxicity. Recent studies have focused on leveraging these attributes to develop novel therapeutic agents targeting various disease states, including cancer and neurodegenerative disorders.
The synthesis of (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the cyclopropane ring through [2+1] cycloaddition reactions and the subsequent installation of the Fmoc group via nucleophilic acyl substitution. These steps require meticulous control over reaction conditions to ensure high yields and stereochemical fidelity.
From an environmental standpoint, there has been growing interest in developing sustainable methods for synthesizing such compounds. Researchers have explored green chemistry approaches, such as using catalytic asymmetric synthesis or employing biodegradable solvents, to minimize the ecological footprint of this process. These efforts align with broader industry trends toward more environmentally responsible chemical manufacturing.
In conclusion, (2S)-cyclopropyl-Fmoc-amino acetic acid represents a powerful tool in contemporary chemical research and drug development. Its unique structure, combined with cutting-edge synthetic methodologies and applications in peptide synthesis and drug design, underscores its importance in advancing biomedical science. As research continues to uncover new applications for this compound, it is poised to play an even greater role in shaping future therapeutic interventions.
